Nucleoside Transporter Affinity Differentiation
In a comparative MTT assay using HL60 leukemia cell lines, 2'-Deoxy-2'-fluoroarabinoadenosine (Fara-A) demonstrated a resistance factor (Rf) of 5.3 in HL60/Fara-A cells (IC50 = 9.7 μM) compared to wild-type HL60 cells (IC50 = 1.9 μM). This contrasts sharply with 2-Chloro-2′-arabino-fluoro-2′-deoxyadenosine (CAFdA), which exhibited an Rf >10,000 in HL60/CdA cells (IC50 >500 μM vs. 0.037 μM in wild-type) [1]. Similarly, Cladribine (CdA) showed an Rf of 8,244 in the HL60/CdA line (IC50 = 338 μM vs. 0.041 μM in wild-type).
| Evidence Dimension | Resistance factor (Rf) in drug-selected HL60 leukemia cell lines |
|---|---|
| Target Compound Data | Rf = 5.3 (IC50: HL60/wt = 1.9 μM, HL60/Fara-A = 9.7 μM) |
| Comparator Or Baseline | CAFdA: Rf >10,000 (IC50: HL60/wt = 0.037 μM, HL60/CdA >500 μM); CdA: Rf = 8,244 (IC50: HL60/wt = 0.041 μM, HL60/CdA = 338 μM) |
| Quantified Difference | Fara-A Rf is ~1,900-fold lower than CAFdA and ~1,500-fold lower than CdA |
| Conditions | MTT assay, HL60 wild-type and drug-selected mutant cell lines (HL60/CdA and HL60/Fara-A) |
Why This Matters
This differential resistance profile indicates that 2'-F-ara-A may retain activity in cellular contexts where CAFdA and CdA are rendered ineffective, making it a critical tool for studying alternative resistance mechanisms and a potentially valuable compound for combination studies.
- [1] American Association for Cancer Research (AACR) Journals. Table 1: The sensitivity of mutant and parental cell lines to different drugs. MTT assay data for HL60/wt, HL60/CdA, and HL60/Fara-A cell lines. View Source
